

Application Note: QuEChERS Method for Tropane Alkaloid Determination in Food

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane alkaloids (TAs) are a class of naturally occurring toxic compounds produced by various plants, predominantly from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[1][2] Contamination of food products with TA-producing plants can occur during harvesting and processing, posing a potential health risk to consumers.[3] The most significant TAs in terms of food safety are atropine and scopolamine.[1][2] Regulatory bodies, such as the European Union, have established maximum levels for these alkaloids in certain foodstuffs, particularly in cereal-based products and baby foods.[4][5]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the determination of **tropane** alkaloids in diverse and complex food matrices.[1][5] This application note provides a detailed protocol and performance data for the analysis of **tropane** alkaloids in food using the QuEChERS methodology coupled with liquid chromatography-mass spectrometry (LC-MS).

Principle

The QuEChERS method involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. Initially, the homogenized food sample is extracted with an organic solvent (typically acetonitrile) in the presence of high-salt concentrations. This promotes the partitioning of the analytes into the organic layer while



minimizing the co-extraction of water. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components, such as pigments, fatty acids, and sugars, resulting in a cleaner extract for instrumental analysis.

Data Presentation

The following table summarizes the performance of various QuEChERS-based methods for the determination of **tropane** alkaloids in different food matrices.



Food Matrix	Tropane Alkaloid s	Method	LOD (µg/kg)	LOQ (μg/kg)	Recover y (%)	Analytic al Techniq ue	Referen ce
Leafy Vegetabl es	Atropine, Scopola mine	μ- QuEChE RS	0.6 - 0.7	≤ 2.3	90 - 100	HPLC- MS/MS	[4][6][7] [8]
Buckwhe at	Atropine, Scopola mine, Anisoda mine, Homatro pine	Modified QuEChE RS	-	-	74 - 113	UHPLC- ToF-MS	[1][2][9]
Buckwhe at & related products	Atropine, Scopola mine	Modified QuEChE RS	-	0.4 (Atropine), 2 (Scopola mine)	75 - 92	LC- MS/MS	[10]
Honey	Pyrrolizid ine & Tropane Alkaloids	QuEChE RS	0.04 - 0.2	0.1 - 0.7	92.3 - 114.8	LC- HRMS	[11][12]
Cereals & Spices	21 PAs & 2 TAs	QuEChE RS	0.1	0.4	-	UHPLC- HRMS	[13][14]
Cereal- based baby food	Atropine, Scopola mine	On-line SPE	-	0.5 - 10	66 - 98	LC- MS/MS	[15]
Maize food products	Atropine, Scopola mine	QuEChE RS	0.1	1	-	LC- MS/MS	[16]



LOD: Limit of Detection; LOQ: Limit of Quantification; PAs: Pyrrolizidine Alkaloids; TAs: **Tropane** Alkaloids.

Experimental Protocols

This section outlines a general protocol for the determination of **tropane** alkaloids in food using the QuEChERS method. Modifications may be necessary depending on the specific food matrix and target analytes.

- 1. Sample Preparation
- Homogenize solid food samples to a fine powder or paste.
- For liquid samples, ensure they are well-mixed.
- Weigh a representative portion of the homogenized sample (typically 1-5 g) into a 50 mL centrifuge tube.
- 2. Extraction and Partitioning
- Add 10 mL of water to the sample (for dry samples).
- Add 10 mL of acetonitrile (ACN), often with 1% acetic acid or formic acid.
- Vortex or shake vigorously for 1 minute.
- Add a salt mixture, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet.
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥3000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents.

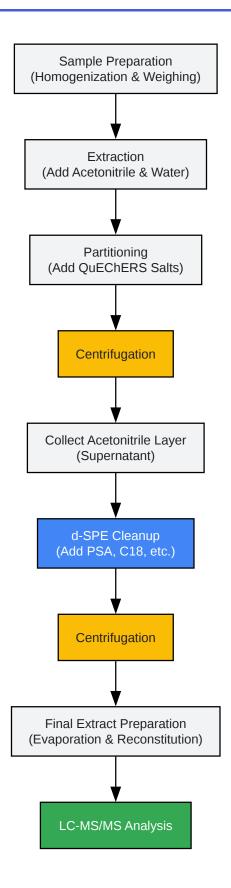


- The choice of sorbents depends on the matrix. A common combination for many food
 matrices is primary secondary amine (PSA) to remove polar matrix components and C18 to
 remove non-polar interferences. Graphitized carbon black (GCB) can be used for samples
 with high pigment content, but it may also retain planar analytes.
- Vortex for 30 seconds to 1 minute.
- Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
- 4. Final Extract Preparation and Analysis
- Take an aliquot of the cleaned extract (supernatant).
- The extract may be filtered through a 0.22 μm syringe filter.
- The solvent is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent compatible with the initial mobile phase of the LC system (e.g., methanol/water mixture).[4]
- Analyze the final extract using a validated LC-MS/MS, UHPLC-ToF-MS, or LC-HRMS method for the identification and quantification of tropane alkaloids.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the QuEChERS protocol for **tropane** alkaloid analysis.





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Caption: QuEChERS experimental workflow for tropane alkaloid analysis in food.



Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of **tropane** alkaloids from a wide variety of food matrices. Its versatility, coupled with the high sensitivity and selectivity of modern mass spectrometric techniques, allows for the reliable quantification of these contaminants at low levels, ensuring food safety and compliance with regulatory standards. The miniaturized versions of the QuEChERS protocol also offer a more sustainable approach by reducing solvent and reagent consumption.[5]

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